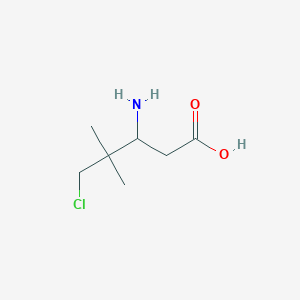
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is an organic compound with the molecular formula C7H13ClNO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and two methyl groups at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of 4,4-dimethylpentanoic acid followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The chlorination step can be carried out using chlorine gas or other chlorinating agents, while the amination step may involve the use of ammonia or amine derivatives under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and chlorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4,4-dimethylpentanoic acid
- 2-amino-5-chloro-4,4-dimethylpentanoic acid
- 3-amino-5-chloro-4-methylpentanoic acid
Uniqueness
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of an amino group, chlorine atom, and two methyl groups in the pentanoic acid backbone makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
824424-67-1 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
3-amino-5-chloro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,4-8)5(9)3-6(10)11/h5H,3-4,9H2,1-2H3,(H,10,11) |
Clé InChI |
DVABEQCTRIEMRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















